1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-
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Overview
Description
1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl- is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] generally involves the reaction of 4-nitrobenzaldehyde with 1-methylpyrrole under specific conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often using reagents such as halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted pyrrole derivatives, while reduction can produce amino-substituted derivatives .
Scientific Research Applications
1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals[][1].
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological molecules[][1].
Medicine: Research into the medicinal properties of derivatives of this compound has shown potential in developing new therapeutic agents[][1].
Industry: It is used in the production of dyes, pigments, and other industrial chemicals[][1].
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The pathways involved may include the modulation of enzyme activity or receptor binding, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] include other pyrrole derivatives such as:
2,2’-[(4-Bromophenyl)methylene]bis[1-methyl-1H-pyrrole]: This compound has a bromine substituent instead of a nitro group, leading to different reactivity and applications.
2,2’-[(4-Methylphenyl)methylene]bis[1-methyl-1H-pyrrole]:
The uniqueness of 1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] lies in its nitro group, which imparts specific reactivity and potential for various applications in research and industry .
Properties
CAS No. |
852928-18-8 |
---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-methyl-2-[(1-methylpyrrol-2-yl)-(4-nitrophenyl)methyl]pyrrole |
InChI |
InChI=1S/C17H17N3O2/c1-18-11-3-5-15(18)17(16-6-4-12-19(16)2)13-7-9-14(10-8-13)20(21)22/h3-12,17H,1-2H3 |
InChI Key |
VNMRQTGWHUUHDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CN3C |
Origin of Product |
United States |
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